molecular formula C24H22F3N5O5 B12378567 Axl/Mer/CSF1R-IN-2

Axl/Mer/CSF1R-IN-2

Cat. No.: B12378567
M. Wt: 517.5 g/mol
InChI Key: QIFUQZRCDVCZNK-UHFFFAOYSA-N
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Description

Axl/Mer/CSF1R-IN-2 is a selective inhibitor targeting the receptor tyrosine kinases Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R). These kinases play crucial roles in various cellular processes, including cell survival, proliferation, and immune regulation. The inhibition of these kinases has shown promise in cancer immunotherapy by modulating the tumor microenvironment and enhancing antitumor immunity .

Preparation Methods

The synthetic routes and reaction conditions for Axl/Mer/CSF1R-IN-2 involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may not be publicly disclosed .

Chemical Reactions Analysis

Axl/Mer/CSF1R-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Axl/Mer/CSF1R-IN-2 exerts its effects by inhibiting the kinase activity of Axl, Mer, and CSF1R. This inhibition disrupts the signaling pathways mediated by these kinases, leading to alterations in the tumor microenvironment. Specifically, it reduces the immunosuppressive conditions by decreasing regulatory T cells, M2 macrophages, and myeloid-derived suppressor cells while promoting antigen presentation and cytotoxic immune responses .

Properties

Molecular Formula

C24H22F3N5O5

Molecular Weight

517.5 g/mol

IUPAC Name

N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-ethyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide

InChI

InChI=1S/C24H22F3N5O5/c1-4-32-12-20(36-13-24(25,26)27)22(31-32)23(33)30-21-6-5-14(11-29-21)37-17-7-8-28-16-10-19(35-3)18(34-2)9-15(16)17/h5-12H,4,13H2,1-3H3,(H,29,30,33)

InChI Key

QIFUQZRCDVCZNK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F

Origin of Product

United States

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